![molecular formula C12H13N5O3 B2543425 N4-(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine CAS No. 450344-91-9](/img/structure/B2543425.png)
N4-(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N4-(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine” is a chemical compound. It has a molecular formula of C12H14N4O and a molecular weight of 230.27 g/mol. The 4-methoxybenzyl (PMB) group is known as an inexpensive “workhorse” protecting group, which may be readily introduced in high yield under a number of mild reaction conditions .
Synthesis Analysis
The synthesis of complex organic architectures often involves the use of protecting groups to temporarily render reactive functionalities inert while transformations are performed at other sites in the molecule . The 4-methoxybenzyl (PMB) ester is a common protecting group that can be introduced in high yield under mild reaction conditions . It possesses excellent stability under many reaction conditions, making it suitable for use in a variety of settings .Chemical Reactions Analysis
The PMB ester, a component of the compound, can be removed under mild conditions when desired . This makes it a versatile tool in organic synthesis, as it allows for the selective protection and deprotection of functional groups .Scientific Research Applications
Anticancer Properties
Thiosemicarbazones (TSCs), including our compound of interest, have demonstrated cytotoxic activity . In particular, this compound has been evaluated for its ability to inhibit cell growth in various cancer cell lines, such as NCI-H460, A549, and MDA-MB-231. While it may not surpass the potency of cisplatin, it exhibits promising efficacy, especially when derived from certain ligands.
Synthetic Applications: 4-Methoxybenzyl Protection Group
Beyond its coordination chemistry, the 4-methoxybenzyl moiety (PMB) is valuable in organic synthesis. Power ultrasound facilitates the rapid preparation of 4-methoxybenzyl chloride (PMB-Cl), which serves as a protecting group for phenolic ethers. This efficient method produces PMB-protected products within 15 minutes .
properties
IUPAC Name |
4-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-20-9-4-2-8(3-5-9)6-14-12-10(17(18)19)11(13)15-7-16-12/h2-5,7H,6H2,1H3,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLIUEJEMNYZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.